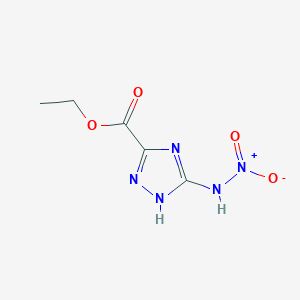![molecular formula C16H14BrFN2O3 B11552161 2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11552161.png)
2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(4-fluorophenyl)methylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromo-substituted phenoxy group, a methoxy group, and a fluorophenylmethylidene moiety. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(4-fluorophenyl)methylidene]acetohydrazide typically involves multiple steps, starting from readily available precursor chemicals. One common synthetic route includes the following steps:
Formation of the Phenoxy Intermediate: The reaction begins with the bromination of 2-methoxyphenol to form 4-bromo-2-methoxyphenol.
Etherification: The brominated phenol is then reacted with an appropriate alkylating agent to form 2-(4-bromo-2-methoxyphenoxy)acetyl chloride.
Hydrazide Formation: The acetyl chloride intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazide.
Condensation Reaction: Finally, the hydrazide is condensed with 4-fluorobenzaldehyde under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(4-fluorophenyl)methylidene]acetohydrazide undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The hydrazide moiety can be reduced to form hydrazines.
Substitution: The bromo group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions include quinones, hydrazines, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(4-fluorophenyl)methylidene]acetohydrazide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(4-fluorophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromo-2-methoxyphenoxy)acetohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]acetohydrazide
- 4-bromo-2-methoxyphenoxyacetic acid
Uniqueness
2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(4-fluorophenyl)methylidene]acetohydrazide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H14BrFN2O3 |
|---|---|
Molecular Weight |
381.20 g/mol |
IUPAC Name |
2-(4-bromo-2-methoxyphenoxy)-N-[(E)-(4-fluorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H14BrFN2O3/c1-22-15-8-12(17)4-7-14(15)23-10-16(21)20-19-9-11-2-5-13(18)6-3-11/h2-9H,10H2,1H3,(H,20,21)/b19-9+ |
InChI Key |
DSUVRMVGGMEWQK-DJKKODMXSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)Br)OCC(=O)N/N=C/C2=CC=C(C=C2)F |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)OCC(=O)NN=CC2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-{[(2E)-2-(3-bromobenzylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B11552086.png)
![2-(2-bromo-4-methylphenoxy)-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11552087.png)
![4-[(E)-({2-[(Naphthalen-1-YL)amino]acetamido}imino)methyl]phenyl 2-iodobenzoate](/img/structure/B11552090.png)
![(3E)-3-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene}-N-(2,4-dimethoxyphenyl)butanamide](/img/structure/B11552093.png)
![3,6-diamino-5-cyano-N-(4-cyanophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11552099.png)
![2-(2,6-dibromo-4-methoxyphenoxy)-N'-[(E)-(2-hydroxy-4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11552108.png)
![2-[(E)-[(3-Chloro-4-methoxyphenyl)imino]methyl]-6-nitrophenol](/img/structure/B11552121.png)

![2-(3,4-dimethylphenoxy)-N'-{(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene}acetohydrazide](/img/structure/B11552140.png)
![4-chloro-2-[(E)-{[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethyl-6-nitrophenol](/img/structure/B11552143.png)
![2-[(2-Hydroxy-5-methoxybenzylidene)amino]-4,5-dimethyl-3-thiophenecarbonitrile](/img/structure/B11552154.png)
![N-(4-bromophenyl)-5-[(2E)-2-(3-iodobenzylidene)hydrazinyl]-5-oxopentanamide](/img/structure/B11552162.png)
![N,N'-bis[(E)-(3,4-dimethoxyphenyl)methylidene]biphenyl-2,2'-diamine](/img/structure/B11552164.png)
![4-{[Bis(prop-2-EN-1-YL)carbamothioyl]oxy}-N-(2-methylphenyl)benzamide](/img/structure/B11552169.png)
